REACTION_CXSMILES
|
OO.S(=O)(=O)(O)O.[NH2:8][C:9]1[C:13]([NH2:14])=[N:12][O:11][N:10]=1.[N:15]([C:17]1[C:18]([NH2:22])=[N:19][O:20][N:21]=1)=[O:16]>>[NH2:22][C:18]1[C:17]([N+:15](=[N:14][C:13]2[C:9]([NH2:8])=[N:10][O:11][N:12]=2)[O-:16])=[N:21][O:20][N:19]=1
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
55 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
NC1=NON=C1N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=O)C=1C(=NON1)N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
18 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
This procedure was modeled from the original Russian preparation
|
Type
|
FILTRATION
|
Details
|
The product was filtered on a glass frit
|
Type
|
WASH
|
Details
|
washed with water and air
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NON=C1[N+]([O-])=NC=1C(=NON1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.29 g | |
YIELD: PERCENTYIELD | 88% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |